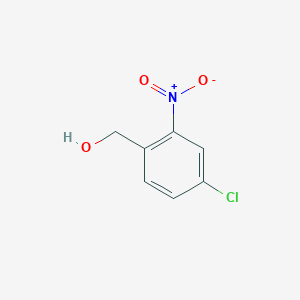
4-氯-2-硝基苄醇
描述
4-Chloro-2-nitrobenzyl alcohol is a chemical compound with the linear formula ClC6H3(NO2)CH2OH . It has a molecular weight of 187.58 . It is used in various chemical reactions and is often used in laboratory settings .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrobenzyl alcohol involves the reaction of 1,1’-carbonyldiimidazole with 2-chloro-4-nitrobenzoic acid in tetrahydrofuran (THF). The reaction mixture is stirred at 35°C for 1.5 hours.Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrobenzyl alcohol is represented by the SMILES stringOCc1ccc(Cl)cc1N+=O . The InChI key for this compound is OAHGNOHGHOTZQU-UHFFFAOYSA-N . Chemical Reactions Analysis
4-Chloro-2-nitrobenzyl alcohol undergoes oxidation in the presence of pyridinium chlorochromate in dichloromethane to yield 4-chloro-2-nitrobenzaldehyde .Physical And Chemical Properties Analysis
4-Chloro-2-nitrobenzyl alcohol has a melting point of 90-92°C . It is a combustible solid .科学研究应用
Methods of Application: It undergoes oxidation in the presence of pyridinium chlorochromate in dichloromethane to yield 4-chloro-2-nitrobenzaldehyde .
Results: The oxidation process is efficient and yields the aldehyde derivative, which is a valuable intermediate for further chemical reactions .
Methods of Application: 2-Nitrobenzyl alcohol derivatives, which share a similar functional group, are activated by light to form reactive intermediates that selectively bind to target biomolecules .
Results: This method has proven to be an efficient tool for studying biological interactions and has potential applications in drug discovery and protein engineering .
Methods of Application: Substituted benzyl alcohols, including this compound, are treated with tosyl chloride to form chlorides under mild conditions, which are then used to synthesize more complex molecules .
Results: The reaction yields chlorides efficiently, providing a straightforward method to prepare key intermediates for pharmaceuticals .
Methods of Application: The compound’s photo-labile group is activated by UV light to release active pharmaceutical ingredients at targeted sites within the body .
Results: This application allows for controlled drug release and has been instrumental in creating more effective and targeted drug delivery systems .
Methods of Application: The compound is incorporated into polymers, and upon irradiation with light, it induces cleavage, leading to the breakdown of the material .
Results: This technology has significant implications for developing environmentally friendly materials that degrade upon exposure to light .
Methods of Application: Environmental fate studies involve examining the solubility and degradation pathways of the compound in various environmental conditions .
Results: Findings suggest that the compound is water-soluble and may be mobile in aquatic systems, necessitating further research into its environmental effects .
Methods of Application: 4-Chloro-2-nitrobenzyl alcohol can be used to synthesize photosensitizers that, upon activation by light, generate singlet oxygen to induce cell death .
Results: Studies have shown that such compounds can effectively induce apoptosis in cancer cells, offering a potential route for targeted cancer therapies .
Methods of Application: The compound reacts with carbonyl groups to form colored adducts, which can be quantified using spectrophotometry .
Results: This application provides a sensitive method for detecting trace amounts of aldehydes and ketones in various samples .
Methods of Application: The compound is grafted onto nanoparticle surfaces to introduce photo-responsive groups that can be used to control the assembly and disassembly of nanostructures .
Results: The functionalized nanoparticles exhibit controlled behavior in response to light, which is useful for creating smart materials and devices .
Methods of Application: The benzyl alcohol derivative is incorporated into larger molecules that disrupt the growth or metabolic pathways of pests and weeds .
Results: The synthesized agrochemicals show promising activity against a range of agricultural pests, contributing to crop protection strategies .
Methods of Application: 4-Chloro-2-nitrobenzyl alcohol is polymerized or copolymerized to form polymers that break down under certain light conditions .
Results: The resulting polymers have applications in creating environmentally sensitive materials that decompose in response to light exposure .
Methods of Application: The alcohol reacts with amino acids present in fingerprint residues, and under UV light, it can reveal prints that are otherwise invisible .
Results: This technique has shown effectiveness in enhancing fingerprint visibility, which can be crucial for criminal investigations .
Methods of Application: 4-Chloro-2-nitrobenzyl alcohol derivatives are applied to silicon wafers and exposed to UV light to create patterns for circuitry .
Results: The process allows for precise patterning at a microscale, essential for the production of integrated circuits and other electronic components .
Methods of Application: The compound is incorporated into thin films that are selectively removed by exposure to light, creating patterns necessary for device functionality .
Results: This technique has enabled the creation of high-resolution patterns for advanced manufacturing of devices .
Methods of Application: SAMs are formed on surfaces, and the inclusion of this compound allows the monolayers to change their properties upon light exposure .
Results: The ability to control SAM properties with light has implications for creating responsive surfaces and sensors .
Methods of Application: Bioconjugates are designed with a photocleavable linker based on 4-Chloro-2-nitrobenzyl alcohol, which releases the conjugated biomolecule upon irradiation .
Results: This application provides a method for controlled release of therapeutic agents or biomolecules in a spatially and temporally precise manner .
Methods of Application: Studies involve exposing the compound to light under different environmental conditions to understand its breakdown products and rates .
Results: The research helps in assessing the ecological safety of chemicals and their potential risks to the environment .
Methods of Application: It serves as a reagent or intermediate in chemical syntheses, and its properties are exploited in different experimental setups .
Results: Its use in laboratories underscores its versatility and importance as a chemical tool in research and education .
安全和危害
属性
IUPAC Name |
(4-chloro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGNOHGHOTZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177537 | |
| Record name | 4-Chloro-2-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrobenzyl alcohol | |
CAS RN |
22996-18-5 | |
| Record name | 4-Chloro-2-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2-NITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/747AE4CWN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

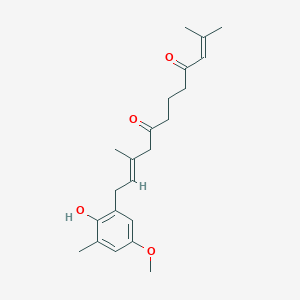
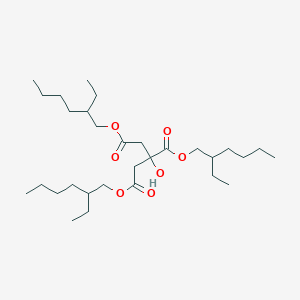
![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)
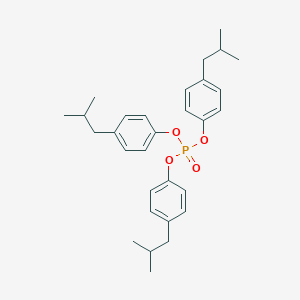
![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)
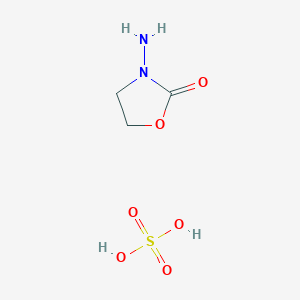
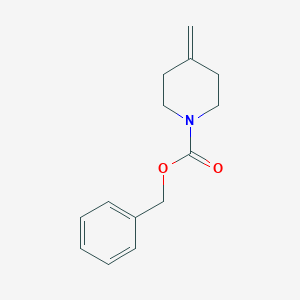
![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
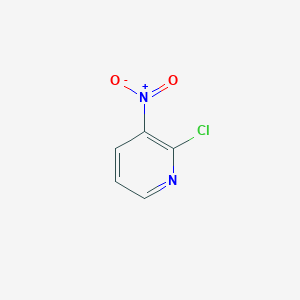
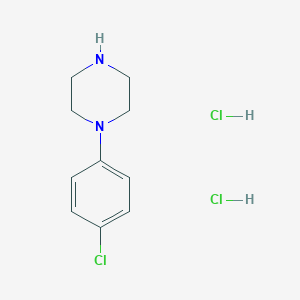
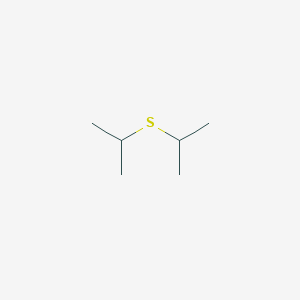
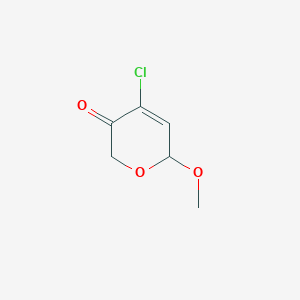
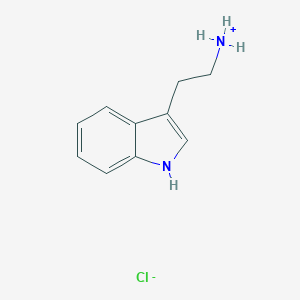
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)